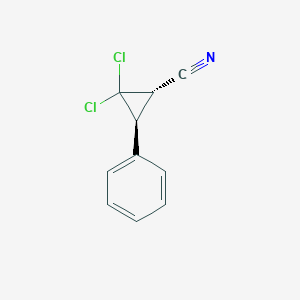

(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile

Beschreibung

Eigenschaften

CAS-Nummer |

646995-48-4 |

|---|---|

Molekularformel |

C10H7Cl2N |

Molekulargewicht |

212.07 g/mol |

IUPAC-Name |

(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile |

InChI |

InChI=1S/C10H7Cl2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H/t8-,9-/m1/s1 |

InChI-Schlüssel |

SNWAKZTVZKNHEV-RKDXNWHRSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](C2(Cl)Cl)C#N |

Kanonische SMILES |

C1=CC=C(C=C1)C2C(C2(Cl)Cl)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Example Reaction:

In a typical reaction setup:

- A mixture of racemic 2,2-dichloro-3-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid and (R)-2-amino-3-phenylpropanamide is dissolved in acetonitrile and heated at 60 °C.

- After cooling and stirring overnight, the product is filtered and washed to yield the desired enantiomer with a specific enantiomeric excess (ee) measured by chiral HPLC analysis.

Chemical Synthesis via Cyclopropanation

Another effective method involves direct chemical synthesis through cyclopropanation reactions. This process can utilize various reagents to introduce the cyclopropane ring structure.

Key Steps:

Reagents : The reaction typically employs difluorocarbene sources in conjunction with phenylacetic acid derivatives.

Conditions : The reaction is conducted under basic conditions with phase-transfer catalysts to facilitate cyclopropanation.

Alternative Synthetic Routes

Research has also indicated alternative synthetic routes that may involve:

Reactions with Carbon Nitriles : Using carbon nitriles as intermediates in the synthesis pathway can enhance yields and selectivity towards the desired product.

Optimization of Reaction Conditions : Adjusting parameters such as temperature, pressure, and solvent choice can significantly impact the efficiency of the synthesis process.

Summary of Yields and Conditions

The following table summarizes key preparation methods along with their yields and conditions based on available literature:

| Method | Starting Material | Resolving Agent | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Optical Resolution | Racemic 2,2-dichloro-3-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid | (R)- or (S)-2-amino-3-phenylpropanamide | 27.8 - 29.6 | Acetonitrile, 60 °C |

| Cyclopropanation | Phenylacetic acid derivatives | Difluorocarbene sources | Variable | Basic conditions with phase-transfer catalysts |

| Chemical Synthesis via Carbon Nitriles | Various carbon nitriles | Not specified | Variable | Optimized for temperature and pressure |

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The phenyl group can undergo oxidation to form corresponding carboxylic acids or other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Nucleophilic Substitution: Formation of substituted cyclopropane derivatives.

Reduction: Formation of (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-amine.

Oxidation: Formation of benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Preliminary studies suggest that it exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity indicates its promise as a candidate for cancer treatment.

Case Study: Anticancer Activity

A recent study evaluated the anticancer activity of (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile against various cancer cell lines. The results showed that the compound demonstrated significant inhibition of cell proliferation in leukemia and melanoma cell lines at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) | Sensitivity |

|---|---|---|

| K-562 (Leukemia) | 8 | High |

| SK-MEL-5 (Melanoma) | 12 | Moderate |

| HCT-15 (Colon Cancer) | 15 | Low |

Agrochemicals

In agricultural research, this compound has been studied for its potential use as a plant growth regulator. Its structural features allow it to interact with key enzymes involved in plant metabolism.

Case Study: Enzyme Interaction

Research on the interaction of this compound with 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) showed that it significantly inhibited enzyme activity at specific concentrations. Molecular docking studies indicated strong binding affinities, suggesting its potential role in regulating ethylene biosynthesis in plants.

Industrial Applications

The unique properties of this compound make it valuable for producing specialty chemicals and advanced materials. Its application in polymer synthesis has been explored due to its ability to enhance the performance characteristics of polymers.

Material Science

The compound can be used as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in material strength and durability.

Wirkmechanismus

The mechanism of action of (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form interactions with active sites, while the phenyl group can enhance binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of cyclopropane derivatives significantly impacts their stability and reactivity. For example:

| Compound | Stereochemistry | PSA (Ų) | XLogP | Complexity |

|---|---|---|---|---|

| (1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile | 1S,3S | 23.8 | 2.6 | 247 |

| (1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile | 1R,3R | 23.8 | 2.6 | 247 |

| (1S,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile | 1S,3R | 23.8 | 2.6 | 247 |

While stereoisomers share identical molecular formulas and topological properties, their spatial arrangements alter intermolecular interactions. For instance, the (1S,3S) configuration may exhibit distinct crystallographic packing compared to (1R,3R), affecting solubility and crystallization behavior .

Halogen-Substituted Cyclopropane Derivatives

Replacing chlorine with other halogens modifies electronic and steric profiles:

| Compound | Halogen | Molecular Weight (g/mol) | XLogP | PSA (Ų) |

|---|---|---|---|---|

| This compound | Cl | 210.99571 | 2.6 | 23.8 |

| (1S,3S)-2,2-Difluoro-3-phenylcyclopropane-1-carbonitrile | F | 179.17 (calc.) | 1.9 | 23.8 |

| (1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile | Br | 300.98 (calc.) | 3.4 | 23.8 |

- Fluorine analogs (e.g., difluoro) are less lipophilic (lower XLogP) due to reduced atomic polarizability.

The chlorine substituents in the target compound balance lipophilicity and steric bulk, making it a versatile intermediate for further functionalization .

Phenyl Group Modifications

Replacing the phenyl group with other aromatic or aliphatic substituents alters physicochemical behavior:

| Compound | C3 Substituent | XLogP | PSA (Ų) | Complexity |

|---|---|---|---|---|

| This compound | Phenyl | 2.6 | 23.8 | 247 |

| (1S,3S)-2,2-Dichloro-3-(4-nitrophenyl)cyclopropane-1-carbonitrile | 4-Nitrophenyl | 2.1 | 50.7 | 315 |

| (1S,3S)-2,2-Dichloro-3-cyclohexylcyclopropane-1-carbonitrile | Cyclohexyl | 3.4 | 23.8 | 230 |

- Nitrophenyl derivatives show reduced lipophilicity (lower XLogP) and increased PSA due to the nitro group’s polarity.

- Cyclohexyl analogs are more lipophilic (higher XLogP) but less complex due to the absence of aromatic π-systems.

The phenyl group in the target compound provides a balance of rigidity and moderate lipophilicity, ideal for applications in asymmetric catalysis or as a pharmacophore .

Key Research Findings

- Synthetic Utility : The nitrile group enables further derivatization (e.g., hydrolysis to carboxylic acids or reduction to amines), while the dichlorocyclopropane core offers steric constraints useful in chiral ligand design.

- Stability: The compound’s cyclopropane ring is less prone to ring-opening reactions compared to non-halogenated analogs, as chlorine atoms stabilize the ring through electron-withdrawing effects.

- Biological Relevance : While specific biological data are unavailable, its calculated XLogP (2.6) suggests moderate blood-brain barrier permeability, making it a candidate for CNS-targeted drug discovery .

Biologische Aktivität

(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C10H8Cl2N

- Molecular Weight : 215.08 g/mol

The cyclopropane ring contributes to the compound's reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The dichlorinated cyclopropane structure can influence enzyme activity and receptor binding, leading to modulation of biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors affecting signal transduction processes.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential antimicrobial properties.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities. Here are some notable findings:

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of structurally related cyclopropane derivatives against Staphylococcus aureus. The results indicated that these compounds displayed significant inhibitory activity, suggesting that this compound may possess similar properties.

Case Study 2: Antitumor Activity

In vitro studies conducted on cancer cell lines revealed that certain cyclopropane derivatives could induce apoptosis. These findings point towards the potential use of this compound in cancer therapy.

Research Findings

Recent research has focused on synthesizing and characterizing various derivatives of cyclopropane compounds to explore their biological activities further. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications in the substituents on the cyclopropane ring significantly affect biological activity.

- Synergistic Effects : Combinations with other pharmacologically active agents enhance efficacy against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.